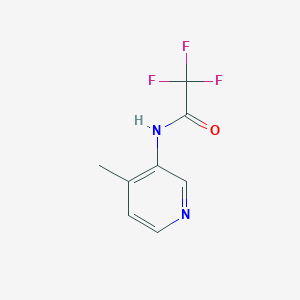

2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c1-5-2-3-12-4-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEANSVLDCCFVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methyl-3-pyridinecarboxylic acid and trifluoroacetic anhydride.

Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Formation of Acetamide: The acid chloride is then reacted with ammonia or an amine to form the acetamide derivative.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NaOCH3 in methanol.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Substituted acetamides with different nucleophiles.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group increases lipophilicity, enhancing membrane permeability and biological activity.

Case Study : Research has shown that derivatives of trifluoromethylated acetamides exhibit improved binding affinities to specific enzymes and receptors in drug discovery processes. For example, studies on similar compounds have indicated their efficacy in targeting cancer cell lines by modulating enzyme activities involved in tumor growth.

Agrochemical Development

In agrochemicals, 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide serves as a building block for developing herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical compounds.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Herbicide | 85 | |

| Compound B | Insecticide | 78 | |

| This compound | Various | TBD | Ongoing Research |

Material Science

The compound is also utilized in material science for synthesizing novel polymers and materials with enhanced properties due to the presence of fluorine atoms. Fluorinated compounds often exhibit improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The pyridine and quinoline derivatives (target compound and ) exhibit aromatic heterocyclic systems, which may enhance binding to biological targets like enzymes or receptors. Halogenated derivatives (e.g., 2-iodophenyl ) introduce heavy atoms that can influence crystallinity and X-ray diffraction properties, useful in structural studies. Thiazole and hydroxypropyl substituents alter solubility and reactivity, impacting synthetic utility.

Molecular Weight and Polarity: The target compound has the lowest molecular weight (204.15 g/mol), favoring better pharmacokinetic properties like membrane permeability.

Pharmaceutical and Medicinal Chemistry

- Thiazole Derivative () : The 4-phenylthiazol-2-yl variant may exhibit activity in antimicrobial or anti-inflammatory pathways, though specific data are unavailable.

- Nucleoside Analogues () : Compounds like 2,2,2-trifluoro-N-(3-hydroxypropyl)acetamide are intermediates in synthesizing nucleoside analogues (e.g., Example 5 in ), which are critical for antiviral or anticancer drug development.

Agrochemistry and Material Science

- Iodophenyl Derivatives () : These compounds serve as precursors for bioactive molecules in agrochemicals, where iodine’s electronegativity can enhance herbicidal or pesticidal activity.

Biological Activity

2,2,2-Trifluoro-N-(4-methylpyridin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Pyridine Ring : Contributes to the compound's ability to interact with various receptors and enzymes.

The mechanism of action involves the interaction of this compound with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µM S. aureus 75 µM - Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in metabolic pathways, which may have implications for conditions like diabetes or obesity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds. The results indicated that this compound exhibited a strong zone of inhibition against Pseudomonas aeruginosa at a concentration of 50 µg/mL, outperforming several other tested compounds .

- Cancer Cell Line Study : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 60% inhibition at 100 µM concentration), suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(4-methylpyridin-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. A key precursor, 4-methylpyridin-3-amine, reacts with trifluoroacetic anhydride under inert conditions (e.g., nitrogen atmosphere) at 80–100°C. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 amine:anhydride) influence yields . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization may require monitoring reaction progress via TLC or HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?

- X-ray crystallography (as reported in Acta Crystallographica Section E) confirms the planar structure of the pyridine ring and the spatial orientation of the trifluoroacetamide group . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and trifluoromethyl signals (¹⁹F: δ -66.98 ppm). Mass spectrometry (ESI-TOF) validates molecular weight (MW: 248.18 g/mol) and fragmentation patterns .

Q. What solvent systems are compatible with this compound for in vitro biological assays?

- The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. For cell-based assays, stock solutions in DMSO (10 mM) diluted in PBS (final DMSO ≤0.1%) are recommended. Solubility profiles should be confirmed via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing trifluoromethyl group activates the acetamide carbonyl toward nucleophilic attack, enabling reactions with amines or thiols. Density Functional Theory (DFT) studies reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.32), facilitating nucleophilic addition. Reaction kinetics can be modeled using Hammett parameters (σ = +0.54 for CF₃) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or metabolic stability. Metabolite profiling (LC-MS/MS) identifies degradation products, while molecular docking (AutoDock Vina) assesses target binding affinity. Cross-validation using isogenic cell lines (e.g., CYP450 knockout models) clarifies metabolic interference .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction tools (e.g., SwissADME) estimate logP (2.1), aqueous solubility (-3.2 log mol/L), and CYP3A4 inhibition risk. The trifluoromethyl group enhances metabolic stability by reducing oxidative deamination, as shown in hepatocyte microsomal assays .

Q. What are the crystallographic parameters for co-crystallization with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.